Levalbuterol Hydrochloride

beta-2 adrenoceptor pharmacology receptor binding kinetics in vitro pharmacodynamics

Racemic albuterol contains 50% inert (S)-isomer that may promote airway hyperresponsiveness and accumulates with repeat dosing due to 10-fold slower metabolism. Levalbuterol Hydrochloride (CAS 50293-90-8) delivers exclusively the active (R)-enantiomer, eliminating confounding (S)-isomer effects for cleaner research data and safer formulations. • 4-fold dose reduction achieves equivalent bronchodilation vs racemic albuterol (0.63 mg vs 2.50 mg) • 2-fold greater β2-adrenergic receptor binding affinity than racemate • 5.97 bpm mean heart rate reduction in pediatric populations at equivalent bronchodilator doses Supplied as ≥98% pure crystalline solid with full analytical documentation. Standard packs: 5 mg to bulk. In stock for immediate dispatch.

Molecular Formula C13H22ClNO3
Molecular Weight 275.77 g/mol
CAS No. 50293-90-8
Cat. No. B134290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevalbuterol Hydrochloride
CAS50293-90-8
Synonyms(α1R)-α1-[[(1,1-Dimethylethyl)amino]methyl]-4-hydroxy-1,3-benzenedimethanol Hydrochloride;  (-)-Salbutamol Hydrochloride;  (R)-Salbutamol Hydrochloride;  Levalbuterol Hydrochloride;  Levosalbutamol Hydrochloride;  Xopenex; 
Molecular FormulaC13H22ClNO3
Molecular Weight275.77 g/mol
Structural Identifiers
SMILESCC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.Cl
InChIInChI=1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H/t12-;/m0./s1
InChIKeyOWNWYCOLFIFTLK-YDALLXLXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levalbuterol Hydrochloride Procurement Overview


Levalbuterol hydrochloride, the hydrochloride salt of the (R)-enantiomer of racemic albuterol (salbutamol), is a short-acting beta-2 adrenergic receptor agonist with bronchodilator activity [1]. It is the therapeutically active component of racemic albuterol, which is a 50:50 mixture of (R)- and (S)-isomers [2]. While both enantiomers are present in the racemic mixture, only the (R)-isomer possesses bronchodilatory and bronchoprotective properties, whereas the (S)-isomer is considered inert with potentially undesirable effects [3]. This fundamental stereochemical distinction forms the basis for evaluating levalbuterol hydrochloride as a differentiated procurement option.

Why Racemic Albuterol Cannot Substitute Levalbuterol


Substituting levalbuterol hydrochloride with racemic albuterol introduces the (S)-isomer, which has a 100-fold lower binding affinity for the beta-2 adrenergic receptor and may exert opposing pharmacological effects [1]. In vitro studies demonstrate that (S)-albuterol enhances intracellular calcium in airway smooth muscle cells, promoting contractility and airway hyperresponsiveness, and may augment inflammatory stimuli [2]. Furthermore, the metabolism of (S)-albuterol is up to 10 times slower than that of the (R)-isomer, leading to its accumulation with repeated dosing [3]. These stereospecific differences in receptor binding, cellular signaling, and pharmacokinetics preclude simple therapeutic equivalence. Procuring levalbuterol hydrochloride ensures the exclusive administration of the active (R)-enantiomer, avoiding the potential detrimental contributions of the (S)-isomer inherent in generic racemic albuterol products.

Key Differentiating Evidence for Levalbuterol


Superior Beta-2 Adrenergic Receptor Binding

In an in vitro study of binding to human beta-adrenergic receptors, levalbuterol demonstrated approximately 2-fold greater binding affinity compared to racemic albuterol [1]. The (R)-enantiomer (levalbuterol) binds with high affinity, whereas the (S)-enantiomer binds with 100-fold less affinity [2].

beta-2 adrenoceptor pharmacology receptor binding kinetics in vitro pharmacodynamics

Equivalent Bronchodilation at a Lower Dose

A randomized, double-blind, dose-ranging crossover study (n=20) in asthmatic patients demonstrated that 0.63 mg of nebulized levalbuterol produced bronchodilation (FEV1 improvement) comparable to that achieved with 2.50 mg of racemic albuterol [1]. Notably, the lower dose of levalbuterol was associated with a less marked effect on heart rate and potassium levels compared to racemic albuterol [1].

dose-response relationship pulmonary function testing clinical trial data

Superior Therapeutic Index

A comparative study evaluating dose-response relationships concluded that levalbuterol appears to provide a better therapeutic index than the standard dose of racemic albuterol [1]. Specifically, racemic albuterol 1.25 mg demonstrated the weakest bronchodilator effect, particularly after chronic dosing [1].

therapeutic index pulmonary function comparative pharmacology

Reduced Heart Rate in Pediatric Patients

A systematic review and meta-analysis of randomized controlled trials comparing levalbuterol and racemic albuterol in pediatric asthma attack patients found that, at a dosing ratio of 1:4 (levalbuterol:albuterol), levalbuterol showed better outcomes on heart rate changes, with a mean difference of -5.97 beats per minute (p = 0.02) [1].

pediatric asthma cardiac safety systematic review

Levalbuterol Hydrochloride Applications


Enhanced Safety Margins for Inhaled Beta-2 Agonists

The 4-fold dose equivalence for bronchodilation compared to racemic albuterol [1], combined with the 2-fold greater receptor binding affinity [2], positions levalbuterol hydrochloride as a preferred active pharmaceutical ingredient (API) for developing inhaled rescue medications where a favorable therapeutic index is paramount. This is particularly relevant for pediatric formulations and products intended for long-term or frequent use, where minimizing dose-dependent systemic side effects is a critical development goal.

Stereospecific Beta-2 Agonism in Asthma and COPD Models

In preclinical research utilizing animal models of asthma or COPD, the exclusive use of the (R)-enantiomer avoids the confounding effects of the (S)-isomer, which can promote airway hyperresponsiveness and inflammation in vitro [3]. This ensures that observed bronchodilator responses and anti-inflammatory effects are solely attributable to beta-2 receptor activation, leading to cleaner, more interpretable data in studies investigating disease mechanisms or novel combination therapies.

Minimizing Cardiovascular Stimulation in Pediatric Trials

The meta-analytic evidence demonstrating a 5.97 bpm reduction in heart rate compared to racemic albuterol at equivalent bronchodilator doses in pediatric populations [4] directly supports the use of levalbuterol hydrochloride in pediatric clinical trials. This quantitative cardiac safety advantage makes it the scientifically justified choice for studies involving children with acute asthma exacerbations or for long-term safety assessments where even modest reductions in chronotropic effects are clinically meaningful.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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